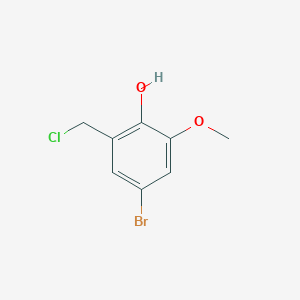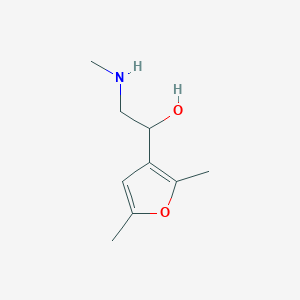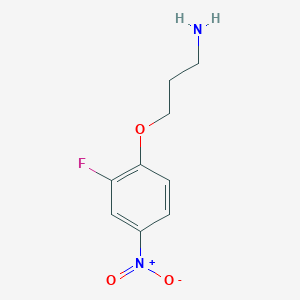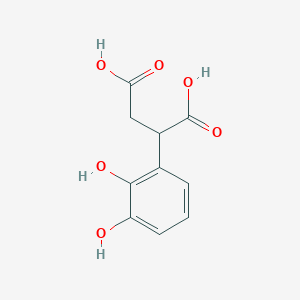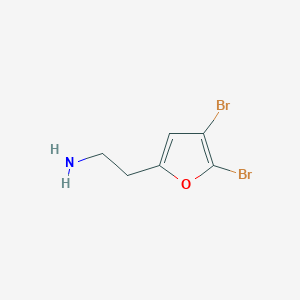
2-(4,5-Dibromofuran-2-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4,5-Dibromofuran-2-yl)ethan-1-amine is an organic compound with the molecular formula C6H7Br2NO. It belongs to the class of furan derivatives, which are known for their diverse biological and pharmacological activities. This compound is characterized by the presence of a furan ring substituted with two bromine atoms and an ethanamine group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dibromofuran-2-yl)ethan-1-amine typically involves the bromination of furan derivatives followed by amination. One common method includes the bromination of furan using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions. The resulting dibromofuran is then subjected to nucleophilic substitution with ethanamine to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4,5-Dibromofuran-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: 2-(Furan-2-yl)ethan-1-amine.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4,5-Dibromofuran-2-yl)ethan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new antibacterial agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4,5-Dibromofuran-2-yl)ethan-1-amine involves its interaction with biological targets such as enzymes and receptors. The bromine atoms and the furan ring play a crucial role in binding to the active sites of enzymes, thereby inhibiting their activity. This compound may also interfere with cellular pathways by modulating the activity of specific proteins and signaling molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5-Bromofuran-2-yl)ethan-1-amine: Similar structure but with only one bromine atom.
2-(4,5-Dichlorofuran-2-yl)ethan-1-amine: Chlorine atoms instead of bromine.
2-(4,5-Dimethylfuran-2-yl)ethan-1-amine: Methyl groups instead of bromine.
Uniqueness
2-(4,5-Dibromofuran-2-yl)ethan-1-amine is unique due to the presence of two bromine atoms, which enhance its reactivity and biological activity. The dibrominated furan ring provides distinct chemical properties that make it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Propriétés
Formule moléculaire |
C6H7Br2NO |
|---|---|
Poids moléculaire |
268.93 g/mol |
Nom IUPAC |
2-(4,5-dibromofuran-2-yl)ethanamine |
InChI |
InChI=1S/C6H7Br2NO/c7-5-3-4(1-2-9)10-6(5)8/h3H,1-2,9H2 |
Clé InChI |
HRMMDAAGBVUHKO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(OC(=C1Br)Br)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}ethan-1-aminedihydrochloride](/img/structure/B13590586.png)
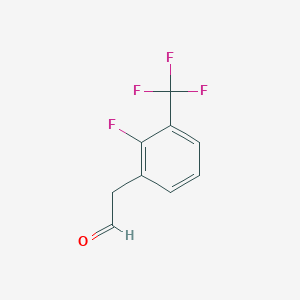
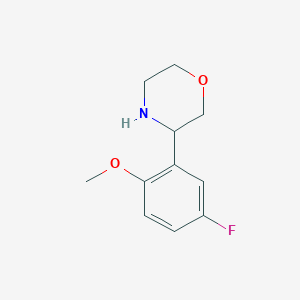
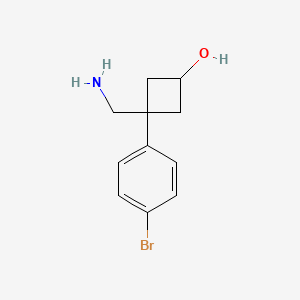


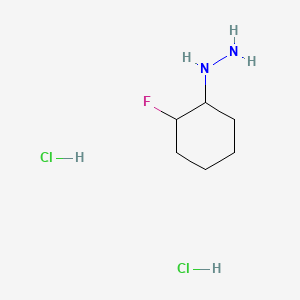
![1-chloro-2-methoxy-4-[(E)-2-nitroethenyl]benzene](/img/structure/B13590630.png)

